molecular formula C16H13F3N4O5 B4116131 N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide

N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide

Cat. No. B4116131
M. Wt: 398.29 g/mol
InChI Key: GOFJAIQCRMJNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a hydrazinecarboxamide derivative, which contains a nitrophenyl group and a trifluoromethylphenoxy group. These types of compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The nitro group could undergo reduction to an amine, and the carbonyl group could react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties would be determined by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, and the trifluoromethyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many nitrophenyl and trifluoromethyl compounds have biological activity and can interact with various enzymes and receptors .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and developed into a drug or agrochemical .

properties

IUPAC Name

1-(4-nitrophenyl)-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O5/c17-16(18,19)10-2-1-3-13(8-10)28-9-14(24)21-22-15(25)20-11-4-6-12(7-5-11)23(26)27/h1-8H,9H2,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJAIQCRMJNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.